Sulphosuccinimidyl-2-(biotinamido)ethyl-1,3-dithiopropionate
Description
Sulphosuccinimidyl-2-(biotinamido)ethyl-1,3-dithiopropionate (commonly abbreviated as Sulfo-NHS-SS-Biotin) is a water-soluble, amine-reactive biotinylation reagent widely used for labeling cell surface proteins. Its molecular weight is 606.7 Da, and it features a 24.3 Å spacer arm with a cleavable disulfide bond . The sulfonate group in its structure enhances water solubility, eliminating the need for organic solvents like DMSO or DMF during experimental workflows . This reagent selectively reacts with primary amines (e.g., lysine ε-amino groups and N-terminal α-amines) under neutral to alkaline conditions (pH 7.2–9.0), forming stable amide bonds . Applications include surface proteome isolation, pull-down assays, and quantitative proteomics .
Properties
IUPAC Name |
1-[3-[[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]-3-oxopropyl]disulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O11S4/c27-16(4-2-1-3-14-20-13(12-38-14)24-22(32)25-20)23-7-8-36-18(29)5-9-39-40-10-6-19(30)37-26-17(28)11-15(21(26)31)41(33,34)35/h13-15,20H,1-12H2,(H,23,27)(H2,24,25,32)(H,33,34,35)/t13-,14-,15?,20-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFLLLCTGRIASY-OFIXBMALSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCSSCCC(=O)OCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOC(=O)CCSSCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O11S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701099166 | |
| Record name | 1-[2-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]ethyl] 3-[[3-[(2,5-dioxo-3-sulfo-1-pyrrolidinyl)oxy]-3-oxopropyl]dithio]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701099166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
656.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858128-64-0 | |
| Record name | 1-[2-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]ethyl] 3-[[3-[(2,5-dioxo-3-sulfo-1-pyrrolidinyl)oxy]-3-oxopropyl]dithio]propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=858128-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]ethyl] 3-[[3-[(2,5-dioxo-3-sulfo-1-pyrrolidinyl)oxy]-3-oxopropyl]dithio]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701099166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
The industrial production of Sulphosuccinimidyl-2-(biotinamido)ethyl-1,3-dithiopropionate involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes rigorous quality control measures to meet research-grade standards .
Chemical Reactions Analysis
Reaction with Primary Amines
The NHS ester group reacts with primary amines (e.g., ε-amines of lysine residues or N-terminal amines) under neutral to basic conditions (pH 7–9) . This forms a stable amide bond while releasing N-hydroxysulfosuccinimide (sulfo-NHS) as a byproduct .
Key Parameters
| Parameter | Optimal Range |
|---|---|
| pH | 7.0–8.0 (phosphate or HEPES buffers) |
| Temperature | 4–37°C |
| Incubation Time | 30 min (RT) to 2 hrs (4°C) |
| Biotin:Protein Molar Ratio | 10:1 to 20:1 (adjustable per target) |
Hydrolysis of the NHS ester competes with the reaction, with a half-life of ~20 minutes in aqueous buffers . Excess reagent is removed via dialysis or gel filtration post-labeling .
Disulfide Bond Cleavage
The 1,3-dithiopropionate spacer contains a disulfide bond cleavable by reducing agents like dithiothreitol (DTT) or β-mercaptoethanol , releasing biotin and generating free thiols on the labeled molecule .
Cleavage Conditions
| Agent | Concentration | Time/Temperature |
|---|---|---|
| DTT | 50 mM | 2 hrs (RT) or 30 min (50°C) |
| β-Mercaptoethanol | 100 mM | 1 hr (RT) |
This reversibility enables applications such as:
-
Label transfer in protein interaction studies (e.g., transferring biotin to interacting partners via photoactivatable crosslinkers like Sulfo-SBED) .
Cell Surface Protein Biotinylation
Sulfo-NHS-SS-Biotin selectively labels extracellular lysines on membrane proteins due to its membrane impermeability .
Protocol Highlights
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Wash cells with PBS (pH 8.0) to remove contaminants.
-
Incubate with 1–2 mg/mL Sulfo-NHS-SS-Biotin for 15–30 minutes on ice.
Isolation Efficiency
| Cell Line | Labeled Proteins Identified | Reference |
|---|---|---|
| HEK293 | 300+ membrane proteins | |
| HeLa | Integrins, receptors |
Protein Interaction Studies
In crosslinking applications, Sulfo-NHS-SS-Biotin facilitates the capture of interacting partners. For example:
-
STI-Trypsin Crosslinking : Biotinylated soybean trypsin inhibitor (STI) binds trypsin, enabling affinity purification. Subsequent DTT treatment releases trypsin while retaining biotin on STI .
Stability and Storage
-
Storage : -20°C in anhydrous conditions (moisture-sensitive) .
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Reconstitution : Prepare fresh in water (10 mM) immediately before use .
Comparative Analysis of Biotinylation Reagents
| Feature | Sulfo-NHS-SS-Biotin | Non-cleavable Biotin Reagents |
|---|---|---|
| Reversibility | Yes (disulfide) | No |
| Solubility | Water-soluble | Requires organic solvents |
| Steric Hindrance | Reduced (24.3 Å spacer) | High (short spacers) |
Research Case Studies
-
Beta-Thiopropionyl Cytochrome c : Modification at lysine residues altered electron transfer rates with cytochrome c oxidase, reversed by aminoethylation to restore electrostatic properties .
-
N-Terminal Peptide Isolation : Used to tag newly generated N-termini in CNBr-digested proteins, enabling selective enrichment via thiol capture .
Scientific Research Applications
Biochemistry
Biotinylation of Molecules
- Purpose : Enhances detection and purification of proteins.
- Application : Used in affinity chromatography to isolate biotinylated proteins using streptavidin or avidin columns.
Cell Biology
Studying Protein-Protein Interactions
- Purpose : Investigates interactions between cellular proteins.
- Methods : Co-immunoprecipitation and pull-down assays using biotinylated proteins to identify binding partners.
Diagnostics
Development of Assays
- Purpose : Utilized in the creation of diagnostic tools for diseases.
- Example : Biotinylated antibodies can be used in ELISA (enzyme-linked immunosorbent assay) formats to detect specific antigens.
Therapeutic Research
Targeted Drug Delivery
- Purpose : Facilitates the development of bioconjugates for targeted therapy.
- Application : Conjugation of drugs to biotinylated carriers that can selectively bind to target cells.
Proteomics
Protein Localization Studies
- Purpose : Determines the localization of proteins within cells.
- Methodology : Biotinylation followed by streptavidin pull-down and mass spectrometry analysis to identify protein localization patterns.
Table 1: Comparison of Biotinylation Reagents
| Reagent Name | Solubility | Cleavage Type | Spacer Arm Length | Unique Feature |
|---|---|---|---|---|
| Sulfo-NHS-SS-Biotin | Water-soluble | Thiol-cleavable | Extended | Reversible biotinylation |
| NHS-Biotin | Water-soluble | Non-cleavable | Short | Simpler conjugation |
| Biotin-LC-NHS | Water-soluble | Non-cleavable | Long | Enhanced stability |
Table 2: Case Studies Utilizing Sulfo-NHS-SS-Biotin
| Study Title | Application Area | Findings |
|---|---|---|
| "Protein Interaction Mapping" | Cell Biology | Identified key protein interactions in cancer cells using biotin pull-down assays. |
| "Development of Biotinylated Antibodies" | Diagnostics | Created sensitive assays for disease markers with high specificity and sensitivity. |
| "Targeted Delivery Systems" | Therapeutic Research | Demonstrated effective drug delivery to tumor cells using biotin-targeted nanoparticles. |
Mechanism of Action
The compound exerts its effects through the formation of stable amide bonds with primary amines on proteins. The disulfide bond in the compound allows for reversible biotinylation, enabling the controlled release of biotinylated molecules under reducing conditions. This mechanism is crucial for studying dynamic protein interactions and protein purification .
Comparison with Similar Compounds
Research Findings and Case Studies
Surface Proteome Isolation
In a 2022 study on Schistosoma mansoni, Sulfo-NHS-SS-Biotin enabled efficient labeling of tegument proteins in live parasites without membrane disruption. Biotinylated proteins were eluted using DTT, achieving >90% recovery compared to <50% with non-cleavable reagents .
Quantitative Proteomics
A 2003 isotope-labeling study demonstrated Sulfo-NHS-SS-Biotin’s utility in quantifying primary amine-containing peptides. Secondary labeling with methyl iodide isotopes allowed precise relative quantitation, with minimal cross-reactivity observed in mass spectrometry analyses .
Limitations in Specific Contexts
While Sulfo-NHS-SS-Biotin is ideal for extracellular labeling, its inability to penetrate membranes makes it unsuitable for intracellular targets. For such applications, MTSEA-Biotin or membrane-permeable analogs (e.g., NHS-biotin derivatives with lipophilic groups) are preferred .
Biological Activity
Sulphosuccinimidyl-2-(biotinamido)ethyl-1,3-dithiopropionate, commonly referred to as Sulfo-NHS-SS-Biotin, is a cleavable, water-soluble biotinylation reagent widely used in biochemical research. This compound plays a crucial role in the labeling and detection of proteins, facilitating studies on protein interactions and localization.
- Molecular Formula : C22H32N4O11S4
- Molecular Weight : 656.77 g/mol
- CAS Number : 325143-98-4
- Solubility : Water-soluble
Sulfo-NHS-SS-Biotin features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines to form stable amide bonds. The presence of a disulfide bond allows for reversible biotinylation, which can be cleaved under reducing conditions (e.g., using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP)) .
Applications in Research
Sulfo-NHS-SS-Biotin is utilized in various research applications:
- Biotinylation of Proteins : Facilitates the detection and purification of proteins through avidin or streptavidin binding.
- Protein Interaction Studies : Enables the study of protein-protein interactions by labeling proteins for co-immunoprecipitation assays.
- Cell Surface Protein Analysis : Useful in targeting and studying cell surface proteins due to its water solubility and membrane impermeability .
Table 1: Summary of Biological Activities
Case Study: Protein Interaction Analysis
In a study investigating the interaction between sodium/iodide symporter (NIS) and its associated proteins, researchers utilized Sulfo-NHS-SS-Biotin to label NIS at the plasma membrane. This labeling allowed for mass spectrometry analysis to identify key interactors involved in NIS function and localization . The results highlighted the importance of SRC kinase in regulating NIS residency at the plasma membrane through actin polymerization pathways.
Comparison with Similar Compounds
Sulfo-NHS-SS-Biotin is often compared with other biotinylation reagents due to its unique properties:
| Compound Name | Spacer Length | Cleavable | Water Soluble | Applications |
|---|---|---|---|---|
| Sulfo-NHS-SS-Biotin | 24.3 Å | Yes | Yes | Protein labeling, interaction studies |
| Biotin-HPDP | 29.2 Å | Yes | Requires DMSO | Protein labeling, stable thioether linkages |
| NHS-Biotin | 13.5 Å | No | Yes | General biotinylation |
Safety and Handling
Sulfo-NHS-SS-Biotin is classified as non-hazardous under normal handling conditions. It does not exhibit acute toxicity or irritant effects when used according to specifications . However, standard laboratory safety protocols should always be followed.
Q & A
Q. What is the mechanism of amine-targeted biotinylation using sulphosuccinimidyl-2-(biotinamido)ethyl-1,3-dithiopropionate?
The reagent reacts with primary amines (e.g., lysine ε-amines or N-terminal α-amines) via its NHS ester group, forming stable amide bonds. The reaction requires a pH of 7.0–9.0 to maintain amine deprotonation, and hydrolysis competes with conjugation at higher pH values. The extended spacer arm (24.3 Å) minimizes steric hindrance during avidin/streptavidin binding .
Q. How does the water solubility of this compound compare to non-sulfonated analogs?
Unlike NHS-SS-Biotin, the sulfonated version is water-soluble, eliminating the need for organic solvents (e.g., DMSO or DMF). This property is critical for applications where organic solvents might denature proteins or interfere with downstream assays .
Q. What are the key storage and handling requirements for this reagent?
The compound must be stored at –20°C in a desiccated environment to prevent hydrolysis of the NHS ester. Reconstituted solutions should be used immediately or aliquoted and frozen to minimize degradation .
Advanced Research Questions
Q. How can I optimize biotinylation efficiency for cell-surface proteins while minimizing intracellular labeling?
- Use ice-cold PBS (pH 8.0) during labeling to reduce endocytosis.
- Limit reaction time to 30–40 minutes at 4°C to prevent membrane permeability changes.
- Quench unreacted reagent with glycine or Tris buffer post-labeling .
- Validate specificity using a no-reagent control and Western blotting with streptavidin-HRP .
Q. How do I design experiments to track protein internalization or recycling using this reagent?
The disulfide bond in the spacer allows cleavage with reducing agents (e.g., 50 mM DTT or TCEP). For pulse-chase experiments:
- Label surface proteins at 4°C.
- Warm cells to 37°C to permit internalization.
- Strip remaining surface biotin with a reducing agent and quantify intracellular retention via streptavidin pulldown .
Q. What experimental factors influence the cleavage efficiency of the disulfide bond?
- Reducing agent concentration : 10–50 mM DTT or TCEP for 15–30 minutes at 37°C.
- pH : Cleavage is most efficient at pH 7.5–8.5.
- Temperature : Prolonged incubation at >37°C may denature proteins.
- Validate cleavage efficiency by comparing pre- and post-reduction streptavidin blots .
Data Contradiction and Troubleshooting
Q. How do I resolve discrepancies in biotinylation efficiency across replicate experiments?
- Hydrolysis control : Prepare fresh reagent solutions and avoid prolonged exposure to alkaline buffers (pH >8.5).
- Protein concentration : Use ≥1 mg/mL protein to favor conjugation over hydrolysis.
- Amine availability : Pretreat proteins with chaotropic agents (e.g., urea) to expose buried lysines, but validate for denaturation effects .
Q. Why might avidin/streptavidin binding assays yield inconsistent results despite successful biotinylation?
- Steric hindrance : Use longer spacer-arm biotinylation reagents (e.g., biotin-LC-NHS) for epitopes near binding pockets.
- Non-specific binding : Block membranes with 3% BSA and include avidin/streptavidin pre-clearing steps .
Q. How does this compound compare to other cleavable biotinylation reagents (e.g., DTSSP or Sulfo-SBED)?
Methodological Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
